

DDO-2093 Dihydrochloride: A Comparative Guide to its Selectivity Against Other Methyltransferases

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Compound of Interest		
Compound Name:	DDO-2093 dihydrochloride	
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DDO-2093 dihydrochloride is a potent small-molecule inhibitor that selectively targets the protein-protein interaction (PPI) between the Mixed-Lineage Leukemia 1 (MLL1) protein and WD repeat-containing protein 5 (WDR5). This interaction is a critical dependency for the histone methyltransferase activity of the MLL1 complex, which is responsible for the methylation of histone H3 on lysine 4 (H3K4). The dysregulation of the MLL1 complex is a known driver in specific forms of cancer, most notably in acute leukemias that harbor MLL1 gene rearrangements.

This guide offers a comparative analysis of **DDO-2093 dihydrochloride**, focusing on its performance, selectivity, and the experimental methodologies used to characterize its inhibitory profile.

Quantitative Performance of DDO-2093 Dihydrochloride

DDO-2093 dihydrochloride has been demonstrated to bind to WDR5 with high affinity, leading to the effective disruption of the MLL1-WDR5 interaction. The key performance metrics for **DDO-2093 dihydrochloride** are summarized below.[1][2]



Parameter	Value	Description
Binding Affinity (Kd)	11.6 nM	This value represents the dissociation constant for the binding of DDO-2093 to WDR5, with a lower value indicating a stronger binding affinity.
IC50	8.6 nM	This is the half-maximal inhibitory concentration, indicating the concentration of DDO-2093 required to inhibit 50% of the MLL1-WDR5 interaction.

Selectivity Profile: DDO-2093 in the Context of MLL1-WDR5 Inhibitors

While a comprehensive selectivity panel for **DDO-2093 dihydrochloride** against a wide array of methyltransferases is not publicly available, the selectivity of analogous MLL1-WDR5 inhibitors provides a strong indication of its expected specificity. For instance, the inhibitor MM-401 has been shown to be highly selective for the MLL1 complex, with no significant inhibition of other histone methyltransferases such as SET7/9 and EZH2, even at concentrations up to $500 \, \mu M.[3]$ Another example, OICR-9429, was profiled against a panel of 22 human methyltransferases and demonstrated a high degree of selectivity.[4]

The basis for this high selectivity lies in the mechanism of action. DDO-2093 and similar inhibitors target the specific protein-protein interface between MLL1 and the WDR5 subunit, rather than the highly conserved catalytic SET domain that is common to many histone methyltransferases. This targeted approach is designed to minimize off-target effects.

Experimental Protocols

The characterization of **DDO-2093 dihydrochloride** and other MLL1-WDR5 inhibitors relies on a series of well-established experimental protocols.



MLL1-WDR5 Interaction Assay

A common method to quantify the disruption of the MLL1-WDR5 interaction is the Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA).

 Principle: This bead-based assay utilizes a biotinylated MLL1 peptide and a GST-tagged WDR5 protein. Streptavidin-coated donor beads and anti-GST conjugated acceptor beads are brought into close proximity when MLL1 and WDR5 interact, generating a luminescent signal. An inhibitor like DDO-2093 prevents this interaction, leading to a decrease in the signal.

Methodology:

- A reaction mixture containing the biotinylated MLL1 peptide and GST-WDR5 is prepared in a 384-well plate.
- The test compound is added across a range of concentrations.
- The mixture is incubated to allow for binding or inhibition.
- A suspension of donor and acceptor beads is added, followed by incubation in the dark.
- The plate is read using an AlphaLISA-compatible reader to measure the luminescent signal.
- The IC50 value is calculated from the resulting dose-response curve.

In Vitro Histone Methyltransferase (HMT) Assay

This assay directly measures the enzymatic activity of the MLL1 complex and the inhibitory effect of the test compound.

- Principle: The assay measures the transfer of a radiolabeled methyl group from the donor, S-adenosyl-L-[3H]-methionine (SAM), to a histone H3 substrate by the MLL1 complex.
- Methodology:



- The reconstituted MLL1 core complex (containing MLL1, WDR5, ASH2L, and RBBP5) is used.
- The MLL1 complex and a histone H3 substrate are incubated with varying concentrations
 of the inhibitor.
- The reaction is initiated by the addition of radiolabeled SAM.
- After a set incubation period, the reaction is stopped, and the mixture is spotted onto filter paper to precipitate the proteins.
- Unincorporated radiolabeled SAM is removed through a series of washes.
- The amount of radioactivity retained on the filter, which corresponds to the level of histone methylation, is quantified using a scintillation counter.
- The IC50 value is determined from the dose-inhibition curve.

Methyltransferase Selectivity Screening

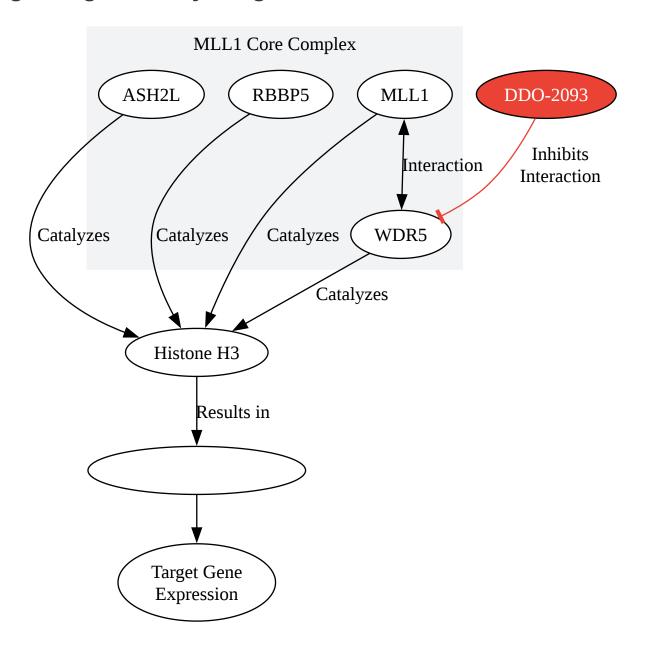
To confirm the specificity of an inhibitor, its effect on a panel of other methyltransferases is assessed.

- Principle: The inhibitor is tested against a diverse panel of purified human methyltransferases using HMT assays tailored to each enzyme's specific substrate.
- Methodology:
 - A panel of various methyltransferases (e.g., EZH2, SETD7, PRMT1, DNMT1) is assembled.
 - Individual HMT assays are performed for each enzyme in the presence of the test compound, typically at a high concentration.
 - The enzymatic activity for each methyltransferase is measured and compared to a control without the inhibitor.



 The percentage of inhibition is calculated for each enzyme to establish the inhibitor's selectivity profile.

Visual Representations Signaling Pathway Diagram```dot



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Caption: Workflow for assessing the potency and selectivity of an inhibitor.



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